N-Ethyl-4-(trifluoromethyl)benzylamine
Overview
Description
N-Ethyl-4-(trifluoromethyl)benzylamine is a chemical compound that is part of a broader class of trifluoromethylbenzylamines. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzylamine structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.
Synthesis Analysis
The synthesis of related trifluoromethylbenzylamine derivatives often involves the use of starting materials such as trifluoromethylbenzylamine or trifluoromethylbenzaldehyde. For instance, a Schiff base compound, N,N'-bis(trifluoromethylbenzylidene)ethylenediamine, was synthesized by reacting ethylenediamine with 4-(trifluoromethyl)benzaldehyde, indicating that similar synthetic routes could be applicable for N-Ethyl-4-(trifluoromethyl)benzylamine . Additionally, a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available 3,5-bis(trifluoromethyl)benzylamine, suggesting that N-Ethyl-4-(trifluoromethyl)benzylamine could also be synthesized through a direct functionalization of the benzylamine moiety .
Molecular Structure Analysis
The molecular structure of compounds related to N-Ethyl-4-(trifluoromethyl)benzylamine can be quite complex. For example, the Schiff base compound mentioned earlier crystallizes in a monoclinic space group and features intermolecular hydrogen bonds, which could imply that N-Ethyl-4-(trifluoromethyl)benzylamine may also exhibit interesting crystalline properties . The presence of the trifluoromethyl group is likely to influence the overall molecular conformation due to its size and electronegativity.
Chemical Reactions Analysis
Compounds containing the trifluoromethylbenzylamine moiety can participate in various chemical reactions. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry reaction that could potentially be used to modify N-Ethyl-4-(trifluoromethyl)benzylamine . The reactivity of the benzylamine group allows for further functionalization, which can be exploited in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Ethyl-4-(trifluoromethyl)benzylamine can be inferred from related compounds. For example, the Schiff base compound exhibits a melting point of 109.2°C and a yield of 75%, which provides a reference for the potential stability and purity that can be expected for N-Ethyl-4-(trifluoromethyl)benzylamine . The trifluoromethyl group's strong electron-withdrawing nature is likely to affect the compound's acidity, basicity, and overall chemical stability.
Scientific Research Applications
Analysis of Degradation Processes
Nitisinone, which has a structure related to N-Ethyl-4-(trifluoromethyl)benzylamine, is explored for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study highlights the stability of nitisinone under various conditions and identifies major degradation products, contributing to understanding the risks and benefits of its medical application (Barchańska et al., 2019).
Semisynthetic Resorbable Materials
Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives, through chemical modification such as esterification. This process, which involves entities related to N-Ethyl-4-(trifluoromethyl)benzylamine, shows promise in various clinical applications due to the materials' varied biological properties (Campoccia et al., 1998).
Carcinogen Metabolites Biomarkers
Investigating tobacco and cancer through the measurement of human urinary carcinogen metabolites offers insights into the effects of exposure to compounds related to N-Ethyl-4-(trifluoromethyl)benzylamine. This approach helps in understanding carcinogen metabolism in humans and the potential risks associated with exposure to harmful substances (Hecht, 2002).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide, a compound structurally similar to N-Ethyl-4-(trifluoromethyl)benzylamine, plays a significant role in supramolecular chemistry. Its simple structure and self-assembly behavior make it a versatile building block for applications ranging from nanotechnology to biomedical applications (Cantekin et al., 2012).
Photoaffinity Labeling in Structural Biology
The application of photoaffinity labeling in structural biology, involving photoreactive groups such as arylazide and benzophenone, closely related to the chemical structure of N-Ethyl-4-(trifluoromethyl)benzylamine, helps in the detailed study of biological systems. This technique is crucial for understanding the organization of biological systems and drug-target interactions (Vodovozova, 2007).
Safety And Hazards
“N-Ethyl-4-(trifluoromethyl)benzylamine” is considered hazardous. It’s combustible and may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h3-6,14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKJUAYPMGFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238137 | |
Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-(trifluoromethyl)benzylamine | |
CAS RN |
90390-12-8 | |
Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-ethyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl({[4-(trifluoromethyl)phenyl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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